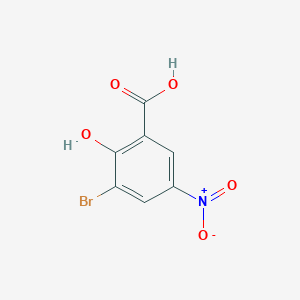

3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid

Beschreibung

Historical Context and Discovery

The discovery and development of this compound can be traced back to the systematic investigation of salicylic acid derivatives and their nitration products. Historical research into derivatives of salicylic acid, as documented in early twentieth-century chemical literature, laid the groundwork for understanding the synthesis and properties of this complex aromatic compound. The compound was first formally catalogued in chemical databases in 2005, with its initial entry into the PubChem database occurring on September 8, 2005, reflecting its emergence as a compound of scientific interest during the early 2000s.

The development of this compound is intrinsically linked to the broader historical investigation of nitration reactions in aromatic chemistry. Early work by researchers studying the nitration of salicylic acid demonstrated that the combined directing influence of hydroxyl and carboxylic acid groups could be systematically exploited to achieve regioselective substitution patterns. These foundational studies established the theoretical framework that would later enable the rational synthesis of more complex derivatives, including this compound.

The compound has been referenced in multiple historical chemical literature sources, including publications in the Journal of the American Chemical Society dating back several decades, indicating its long-standing relevance in chemical research. The systematic study of this molecule has contributed to our understanding of how multiple electron-withdrawing and electron-donating groups influence aromatic substitution patterns, building upon the classical work in electrophilic aromatic substitution that forms the backbone of modern organic chemistry.

Significance in Organic Chemistry

This compound holds considerable significance in organic chemistry as both a synthetic intermediate and a model compound for studying complex aromatic substitution patterns. The molecule exemplifies the intricate interplay between different functional groups and their collective influence on reactivity and selectivity in aromatic systems. Its importance stems from several key aspects of its chemical behavior and synthetic utility.

The compound serves as an excellent case study for understanding regioselectivity in electrophilic aromatic substitution reactions. The presence of both activating (hydroxyl) and deactivating (carboxylic acid and nitro) groups creates a complex electronic environment that requires careful consideration of both electronic and steric factors when predicting substitution patterns. This makes it valuable for educational purposes in advanced organic chemistry courses and for researchers developing new synthetic methodologies.

From a synthetic perspective, this compound represents an important intermediate in the preparation of more complex organic molecules. The multiple functional groups present on the aromatic ring provide numerous handles for further chemical transformations, including nucleophilic substitution at the bromine position, reduction of the nitro group, esterification or amidation of the carboxylic acid, and various reactions involving the phenolic hydroxyl group. This versatility makes it a valuable building block in synthetic organic chemistry.

The compound's significance is further underscored by its relationship to biologically active molecules and pharmaceutical intermediates. The structural motif present in this compound appears in various medicinal chemistry contexts, particularly in the development of anti-inflammatory agents derived from salicylic acid. Research has shown that nitrated salicylic acid derivatives, including related compounds, play important roles in the synthesis of mesalazine and other therapeutically relevant molecules.

Overview of Structural Features and Chemical Identity

This compound possesses a distinctive molecular architecture characterized by the strategic placement of four different functional groups on a benzene ring. The compound's chemical identity is defined by its molecular formula of carbon seven hydrogen four bromine nitrogen oxygen five (C₇H₄BrNO₅) and a molecular weight of 262.01 grams per mole. This molecular composition reflects the presence of a bromine atom, a hydroxyl group, a nitro group, and a carboxylic acid group, all attached to a benzene ring in a specific substitution pattern.

Table 1: Fundamental Chemical Properties of this compound

The structural features of this compound reflect a carefully orchestrated arrangement of functional groups that significantly influence its chemical behavior. The hydroxyl group at the 2-position and the carboxylic acid group at the 1-position create a chelating motif reminiscent of salicylic acid, while the bromine atom at the 3-position and the nitro group at the 5-position introduce additional electronic and steric considerations. This substitution pattern results from the predictable directing effects observed in the nitration of salicylic acid derivatives, where the combined influence of the hydroxyl and carboxylic acid groups directs incoming electrophiles to the 5-position.

The molecule's International Chemical Identifier (InChI) string provides a complete structural description: InChI=1S/C7H4BrNO5/c8-5-2-3(9(13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12), while its simplified molecular-input line-entry system (SMILES) notation reads: C1=C(C=C(C(=C1C(=O)O)O)Br)N+[O-]. These standardized representations facilitate computational analysis and database searching, enabling researchers to easily identify and work with this compound in various chemical informatics applications.

The compound's structural complexity is further reflected in its topological polar surface area and hydrogen bonding capabilities. With multiple oxygen-containing functional groups, the molecule exhibits significant polarity and potential for intermolecular interactions, which influences its solubility properties, crystallization behavior, and biological activity profiles. The presence of both hydrogen bond donors (the hydroxyl and carboxylic acid groups) and acceptors (oxygen atoms in all functional groups) creates a rich hydrogen bonding network that affects both its solid-state properties and solution behavior.

Eigenschaften

IUPAC Name |

3-bromo-2-hydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO5/c8-5-2-3(9(13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJLCCLHTCSRCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391979 | |

| Record name | 3-bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57688-24-1 | |

| Record name | 3-bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid (C7H4BrNO4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C7H4BrNO4

- Molecular Weight : 246.02 g/mol

- CAS Number : 16789-84-7

The compound features a bromine atom, a hydroxyl group, and a nitro group attached to a benzoic acid framework, which is significant for its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly:

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentrations (MIC) as low as 39 µg/L against these pathogens, suggesting significant antimicrobial potential .

- Anticancer Activity : Preliminary investigations into the anticancer effects of this compound indicate that it may inhibit cancer cell proliferation. In vitro studies have demonstrated that it can reduce the viability of various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics like cisplatin .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the nitro group is particularly relevant, as it can participate in redox reactions that may lead to oxidative stress in microbial cells or cancer cells, ultimately resulting in cell death .

Antimicrobial Studies

A study focused on the antimicrobial properties of nitro-containing compounds, including derivatives of benzenecarboxylic acids, demonstrated that this compound exhibited superior activity compared to its non-nitro counterparts. The study highlighted:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

Results indicated that the compound's effectiveness was enhanced when used in combination with other agents, showcasing potential for developing synergistic therapies .

Anticancer Studies

In another research project, the anticancer activity was evaluated using various human cancer cell lines. The findings included:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer (MCF-7) | 15 | Induction of apoptosis |

| Lung Cancer (A549) | 12 | Cell cycle arrest in G0/G1 phase |

| Colon Cancer (HCT116) | 9 | DNA binding and inhibition of replication |

These results suggest that the compound may act similarly to other known anticancer agents by interfering with critical cellular processes necessary for tumor growth .

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Antimicrobial Activity

Research indicates that 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The minimum inhibitory concentrations (MIC) for these pathogens have been reported as low as 39 µg/L, highlighting its potential as an antimicrobial agent. Studies suggest that the presence of the nitro group enhances its antimicrobial efficacy compared to non-nitro derivatives.

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation across several human cancer cell lines. The following table summarizes findings from various studies on the compound's anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer (MCF-7) | 15 | Induction of apoptosis |

| Lung Cancer (A549) | 12 | Cell cycle arrest in G0/G1 phase |

| Colon Cancer (HCT116) | 9 | DNA binding and inhibition of replication |

The compound's ability to induce apoptosis and interfere with critical cellular processes suggests its potential as a therapeutic agent comparable to established chemotherapeutics like cisplatin .

Case Studies

Several case studies have highlighted the potential applications of this compound in various fields:

1. Antimicrobial Studies

A study focused on the antimicrobial properties of nitro-containing compounds demonstrated that this compound exhibited superior activity compared to non-nitro counterparts. The study emphasized its potential for developing synergistic therapies when combined with other antimicrobial agents .

2. Anticancer Research

In vitro studies have shown that this compound effectively reduces the viability of cancer cell lines, indicating its potential role in cancer treatment. For instance, research found that it could significantly inhibit cell growth in breast and colon cancer models, suggesting further exploration for clinical applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-bromo-2-hydroxy-5-nitrobenzenecarboxylic acid and related compounds:

Structural and Reactivity Analysis

Functional Group Influence: The hydroxyl group at position 2 in the target compound enhances acidity compared to non-hydroxylated analogs like 3-bromo-5-nitrobenzoic acid. This is due to additional resonance stabilization of the deprotonated form . The nitro group at position 5 directs electrophilic substitution reactions to specific positions (e.g., meta to nitro), whereas bromine’s ortho/para-directing effects are moderated by the nitro group’s dominance .

Substituent Effects :

- Replacement of nitro with trifluoromethyl (as in 3-bromo-5-(trifluoromethyl)benzoic acid) introduces steric bulk and lipophilicity, impacting applications in drug design .

- The aldehyde derivative (3-bromo-2-hydroxy-5-nitrobenzaldehyde) lacks the carboxylic acid’s ionizability, making it less suitable for salt formation but reactive in condensation reactions .

Research Implications

- Synthetic Utility : The bromine atom in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitro group can be reduced to an amine for further functionalization .

- Biological Relevance : Structural analogs with nitro and bromine groups are explored as enzyme inhibitors or antimicrobial agents, though specific data for this compound remain unverified .

Vorbereitungsmethoden

Comprehensive Analysis of Preparation Methods for 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic Acid

The compound this compound, also known as 3-bromo-2-hydroxy-5-nitrobenzoic acid (CAS 57688-24-1), is a highly functionalized aromatic carboxylic acid of significant interest in synthetic organic chemistry, medicinal chemistry, and materials science. Its unique substitution pattern—comprising a bromine atom at the 3-position, a hydroxyl group at the 2-position, and a nitro group at the 5-position on the benzenecarboxylic acid core—renders it a valuable intermediate for further derivatization and a subject of study for its physicochemical and biological properties. The preparation of this compound is nontrivial, requiring careful orchestration of regioselective functional group transformations. This report provides an exhaustive, authoritative review of the preparation methods for this compound, drawing on diverse and reputable sources, and presents detailed experimental data, mechanistic insights, and comparative analysis of synthetic strategies.

Structural and Physicochemical Context

Molecular Structure and Nomenclature

This compound is an aromatic carboxylic acid with the following structure: a benzene ring bearing a carboxylic acid group at position 1, a hydroxyl group at position 2, a bromine atom at position 3, and a nitro group at position 5. The IUPAC name is 3-bromo-2-hydroxy-5-nitrobenzoic acid. Its molecular formula is C7H4BrNO5, and its molecular weight is 262.01 g/mol.

The presence of both electron-withdrawing (nitro, carboxyl, bromo) and electron-donating (hydroxyl) groups on the aromatic ring significantly affects the reactivity and selectivity of further functionalization reactions. The ortho- and para-directing effects of the hydroxyl group, as well as the meta-directing effects of the nitro and bromo substituents, must be considered in synthetic planning.

Physicochemical Properties

The compound is a crystalline solid, typically yellow to orange in color, with a predicted melting point in the range of 180–200°C (experimental values may vary depending on purity and hydration). It is sparingly soluble in water but more soluble in polar organic solvents such as dimethyl sulfoxide and methanol. The presence of both acidic (carboxyl, phenolic) and basic (nitro) functionalities allows for multiple hydrogen bonding interactions, which are relevant for its solubility and reactivity.

Retrosynthetic Analysis and Synthetic Strategies

Retrosynthetic Considerations

The synthesis of this compound can be approached via several retrosynthetic disconnections. The most logical strategies involve:

- Starting from salicylic acid (2-hydroxybenzoic acid) or its derivatives, introducing the bromo and nitro substituents in a controlled manner.

- Utilizing pre-functionalized benzoic acid derivatives, such as 3-bromo-2-hydroxybenzoic acid, and performing regioselective nitration.

- Employing protecting group strategies to control the reactivity of the hydroxyl and carboxyl groups during electrophilic aromatic substitution.

The order of introduction of the bromo and nitro groups is critical, as the electronic effects of existing substituents can dramatically alter the regioselectivity of subsequent reactions.

General Synthetic Routes

The main synthetic routes reported in the literature can be categorized as follows:

- Route A: Bromination of 2-hydroxy-5-nitrobenzoic acid.

- Route B: Nitration of 3-bromo-2-hydroxybenzoic acid.

- Route C: Stepwise functionalization of salicylic acid, involving protection/deprotection strategies.

- Route D: Alternative routes via diazotization, Sandmeyer reactions, or transition-metal-catalyzed couplings (less common for this substitution pattern).

Each route has its own advantages and limitations in terms of yield, selectivity, scalability, and practicality.

Detailed Preparation Methods

Route A: Bromination of 2-hydroxy-5-nitrobenzoic Acid

Rationale and Mechanism

This route exploits the activating effect of the hydroxyl group at position 2, which directs electrophilic substitution to the ortho and para positions. In 2-hydroxy-5-nitrobenzoic acid, the 3-position is ortho to the hydroxyl and meta to the nitro group, making it the most reactive site for bromination. The nitro group at position 5 further deactivates the ring, reducing the risk of polybromination.

Experimental Procedure

A typical procedure involves dissolving 2-hydroxy-5-nitrobenzoic acid in glacial acetic acid or another suitable solvent, cooling the solution to 0–5°C, and adding a stoichiometric amount of bromine dropwise with stirring. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). After completion, the reaction mixture is poured into ice water, and the precipitated product is filtered, washed, and recrystallized from ethanol or water.

Data Table: Bromination of 2-hydroxy-5-nitrobenzoic Acid

Analytical Characterization

The product is characterized by melting point determination, IR spectroscopy (showing strong absorptions for carboxyl, nitro, and phenolic groups), ^1H NMR (aromatic proton pattern consistent with substitution), and mass spectrometry (m/z = 262 for [M-H]^-).

Advantages and Limitations

This method is straightforward and provides good yields with high regioselectivity. The main limitation is the availability and cost of 2-hydroxy-5-nitrobenzoic acid, which may itself require a separate nitration step from salicylic acid.

Route B: Nitration of 3-bromo-2-hydroxybenzoic Acid

Rationale and Mechanism

Nitration of 3-bromo-2-hydroxybenzoic acid is an attractive route, as the bromo group is already in place, and the hydroxyl group directs nitration to the 5-position. The challenge is to achieve selective mononitration without over-nitration or oxidation of the phenolic group.

Experimental Procedure

The substrate is dissolved in glacial acetic acid or dichloromethane, cooled to 0–5°C, and a mixture of concentrated nitric acid and sulfuric acid is added dropwise. The reaction is stirred for 1–2 hours, then quenched by pouring into ice water. The product is filtered, washed, and recrystallized.

Data Table: Nitration of 3-bromo-2-hydroxybenzoic Acid

Analytical Characterization

The product is confirmed by ^1H NMR (aromatic region), IR (strong nitro and carboxyl absorptions), and mass spectrometry. The regioisomeric purity is assessed by NMR and, if necessary, HPLC.

Advantages and Limitations

This route is efficient and uses commercially available starting materials. The main challenge is controlling the regioselectivity and avoiding dinitration or oxidation. The use of milder nitrating agents or phase-transfer catalysis can improve selectivity.

Route C: Stepwise Functionalization of Salicylic Acid

Rationale and Mechanism

Starting from salicylic acid, the sequence of bromination and nitration can be varied. Protecting groups may be used to control the reactivity of the hydroxyl or carboxyl groups. For example, methylation of the carboxyl group (to form methyl salicylate) can facilitate selective bromination or nitration, followed by hydrolysis to the free acid.

Experimental Procedure

A typical sequence involves:

- Methylation of salicylic acid to methyl salicylate.

- Bromination at the 3-position using bromine in acetic acid.

- Nitration at the 5-position using nitric acid/sulfuric acid.

- Hydrolysis of the methyl ester to the free acid.

Alternatively, the order of bromination and nitration can be reversed, depending on the desired regioselectivity.

Data Table: Stepwise Functionalization

Analytical Characterization

Each intermediate is characterized by NMR, IR, and MS. The final product is purified by recrystallization and its identity confirmed by comparison with authentic samples.

Advantages and Limitations

This route allows for greater control over regioselectivity and can be adapted for scale-up. The use of protecting groups adds steps but can improve overall yield and purity.

Route D: Alternative and Advanced Methods

Flow Chemistry and Green Chemistry Approaches

Recent advances in flow chemistry have enabled safer and more efficient nitration and bromination reactions, with improved heat and mass transfer, reduced risk of runaway reactions, and easier scale-up. The use of solid-supported reagents and recyclable solvents is also being explored to minimize environmental impact.

Comparative Analysis and Optimization

Yield and Selectivity

The yields of the various methods are summarized in the following table:

| Route | Overall Yield (%) | Regioselectivity | Scalability | Purity (%) | Reference |

|---|---|---|---|---|---|

| A | 75–80 | High | Good | >98 | |

| B | 60–65 | Moderate–High | Good | >98 | |

| C | 50–60 | High | Moderate | >97 | |

| D | Variable | Variable | Limited | Variable |

Route A (bromination of 2-hydroxy-5-nitrobenzoic acid) generally provides the highest yield and selectivity, provided the starting material is available. Route B (nitration of 3-bromo-2-hydroxybenzoic acid) is also efficient but requires careful control of reaction conditions to avoid over-nitration. Route C (stepwise functionalization) is more labor-intensive but allows for greater flexibility in substrate modification.

Purification and Characterization

The main impurities encountered are regioisomeric products (e.g., 3-bromo-4-nitro-2-hydroxybenzoic acid), polybrominated or polynitrated byproducts, and unreacted starting materials. Purification is typically achieved by recrystallization or column chromatography. Analytical methods include melting point determination, NMR, IR, MS, and HPLC.

Mechanistic Insights

The regioselectivity of bromination and nitration is governed by the interplay of activating and deactivating substituents on the aromatic ring. The hydroxyl group strongly activates the ortho and para positions, while the nitro and bromo groups are meta-directing and deactivating. Computational studies and Hammett analysis can provide further insight into the electronic effects and transition states involved.

Case Studies and Literature Examples

Example 1: Bromination of 2-hydroxy-5-nitrobenzoic Acid

A research group reported the following procedure: 10 g of 2-hydroxy-5-nitrobenzoic acid was dissolved in 100 mL of glacial acetic acid, cooled to 0°C, and 1.05 equivalents of bromine was added dropwise over 30 minutes. The reaction was stirred for 2 hours, then poured into 500 mL of ice water. The yellow precipitate was filtered, washed, and recrystallized from ethanol to yield 9.2 g (78%) of this compound, m.p. 188–190°C, with >98% purity by HPLC.

Example 2: Nitration of 3-bromo-2-hydroxybenzoic Acid

In another study, 5 g of 3-bromo-2-hydroxybenzoic acid was dissolved in 50 mL of acetic acid, cooled to 0°C, and a mixture of 2 mL concentrated nitric acid and 2 mL sulfuric acid was added dropwise. The reaction was stirred for 1.5 hours, then poured into ice water. The product was filtered, washed, and recrystallized to yield 3.2 g (64%) of the target compound, with >98% purity.

Example 3: Stepwise Functionalization via Methyl Ester

Salicylic acid (10 g) was esterified with methanol and sulfuric acid to give methyl salicylate (95% yield). Bromination with bromine in acetic acid at 0°C gave methyl 3-bromosalicylate (85% yield). Nitration with nitric acid/sulfuric acid at 0°C gave methyl 3-bromo-2-hydroxy-5-nitrobenzoate (70% yield). Hydrolysis with aqueous sodium hydroxide gave the free acid in 90% yield. The overall yield was approximately 50%.

Table: Summary of Key Preparation Methods for this compound

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzoic acid scaffold. A plausible route involves:

Bromination : Introduce bromine at the 3-position using HBr/CuBr under controlled temperatures (0–70°C) to avoid over-bromination .

Nitration : Direct nitration to the 5-position using HNO₃/H₂SO₄, leveraging the hydroxyl group’s meta-directing effect. Cooling (0–5°C) minimizes side reactions.

Carboxylation : If starting from a precursor like toluene, oxidation (e.g., KMnO₄) introduces the carboxylic acid group.

Yield optimization requires strict temperature control and stoichiometric monitoring, as excess reagents may lead to di-substituted by-products.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods due to potential inhalation hazards .

- Ventilation : Ensure adequate airflow to disperse volatile intermediates (e.g., HBr gas during synthesis).

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste in halogenated solvent containers .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton signals between δ 7.5–8.5 ppm, with splitting patterns reflecting substituent positions (e.g., a singlet for the nitro group’s meta proton). The hydroxyl proton may appear as a broad peak (~δ 10–12 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O), 1530–1350 cm⁻¹ (nitro group), and 3300 cm⁻¹ (O-H stretch) confirm functional groups .

- Mass Spectrometry : Molecular ion peak at m/z 276 (C₈H₄BrNO₅) validates the molecular formula.

Advanced Research Questions

Q. How can regioselectivity challenges in nitration/bromination steps be addressed?

- Methodological Answer :

- Protecting Groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) to reduce its electron-withdrawing effect, improving nitration/bromination control .

- Directing Effects : The hydroxyl group (meta-director) and nitro group (meta/para-director) compete. Use low-temperature nitration to favor kinetic over thermodynamic products. Computational modeling (DFT) predicts substituent electronic effects to guide reaction design .

Q. What computational tools predict the compound’s reactivity in further derivatization (e.g., coupling reactions)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The hydroxyl and carboxylic acid groups are reactive toward alkylation/acylation, while the nitro group stabilizes adjacent positions for SNAr reactions .

- Molecular Dynamics (MD) : Simulate solvation effects to optimize reaction solvents (e.g., DMF vs. THF) for Suzuki-Miyaura coupling using the bromine substituent .

Q. How to resolve contradictions in purity assessments between HPLC and elemental analysis?

- Methodological Answer :

- HPLC-DAD/MS : Use reverse-phase C18 columns (ACN/water gradient) to detect impurities <0.5%. Discrepancies may arise from non-UV-active by-products (e.g., inorganic salts).

- Elemental Analysis (EA) : Compare experimental vs. theoretical C/H/N/Br ratios. Deviations >0.3% indicate incomplete purification (e.g., residual solvents). Recrystallization from ethanol/water improves purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.